

Introduction: The Privileged Piperidine Nucleus and the Role of a Key Intermediate

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-[2-(Benzyloxy)ethyl]piperidine

CAS No.: 553631-53-1

Cat. No.: B3144550

[Get Quote](#)

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and biologically active compounds.^{[1][2][3]} Its conformational flexibility and the basicity of the nitrogen atom allow it to engage in critical interactions with a multitude of biological targets, from central nervous system (CNS) receptors to enzymes.^{[4][5]} Consequently, the development of efficient synthetic routes to novel substituted piperidines is a significant endeavor in the pharmaceutical industry.^{[1][6]}

This guide focuses on a specific, high-value intermediate: **4-[2-(benzyloxy)ethyl]piperidine hydrochloride** (CAS 906744-67-0). This compound is not merely a static building block; it is a versatile platform for the synthesis of complex molecular architectures. The presence of a protected hydroxyl group (benzyl ether) and a secondary amine (as a stable hydrochloride salt) provides orthogonal handles for synthetic manipulation. This allows for the sequential introduction of diverse functionalities, making it an ideal starting point for library synthesis and lead optimization campaigns in drug discovery. This document, intended for researchers and drug development professionals, will provide a comprehensive overview of its synthesis, characterization, and strategic applications.

Physicochemical and Structural Data

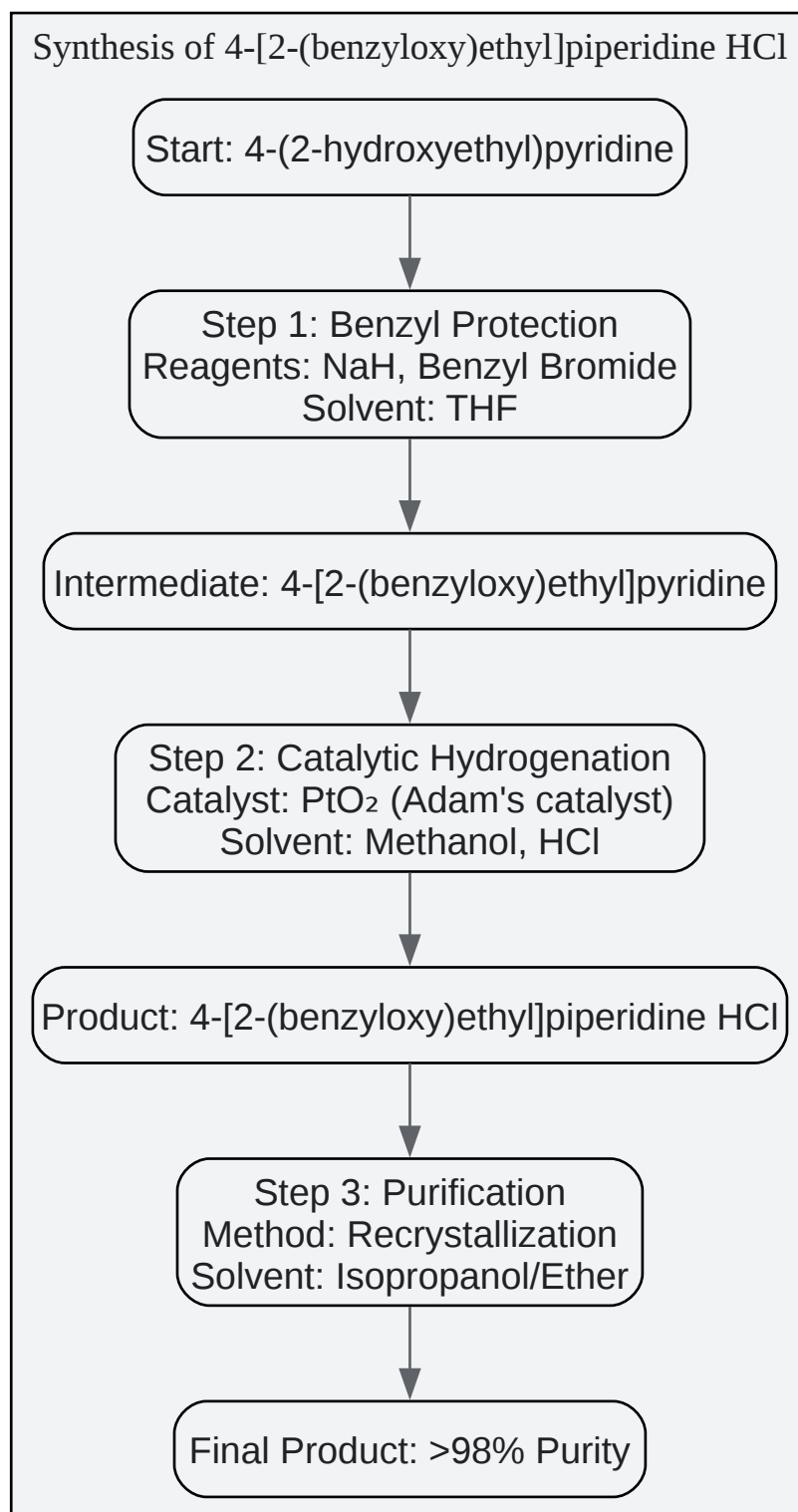
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application. The key physicochemical data for **4-[2-(benzyloxy)ethyl]piperidine hydrochloride** are summarized below.

Property	Value
CAS Number	906744-67-0
Molecular Formula	C ₁₄ H ₂₂ ClNO
Molecular Weight	255.78 g/mol
Canonical SMILES	<chem>C1CNCCC1CCOCCOC2=CC=CC=C2.Cl</chem>
IUPAC Name	4-[2-(benzyloxy)ethyl]piperidine hydrochloride
Appearance	Typically an off-white to white solid
Solubility	Soluble in water, methanol, and DMSO

Proposed Synthesis and Purification: A Protocol Grounded in Expertise

While multiple synthetic routes can be envisioned, a robust and scalable approach for the synthesis of **4-[2-(benzyloxy)ethyl]piperidine hydrochloride** involves the catalytic hydrogenation of a readily available pyridine precursor. This method is widely employed for creating piperidine scaffolds from aromatic pyridines.^{[4][7]}

Synthetic Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **4-[2-(benzyloxy)ethyl]piperidine** hydrochloride.

Detailed Experimental Protocol

Step 1: Synthesis of 4-[2-(benzyloxy)ethyl]pyridine

- **Reactor Setup:** To a flame-dried, three-neck round-bottom flask under an inert nitrogen atmosphere, add anhydrous tetrahydrofuran (THF, 10 volumes).
- **Reagent Addition:** Cool the THF to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.
 - **Expert Insight:** The use of NaH requires a strictly anhydrous environment to prevent quenching and ensure efficient deprotonation of the alcohol.
- Slowly add a solution of 4-(2-hydroxyethyl)pyridine (1.0 equivalent) in anhydrous THF. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
- Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 equivalents) dropwise via a syringe.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- **Work-up:** Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3 x 15 volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, 4-[2-(benzyloxy)ethyl]pyridine.

Step 2: Catalytic Hydrogenation to 4-[2-(benzyloxy)ethyl]piperidine hydrochloride

- **Hydrogenation Setup:** In a high-pressure hydrogenation vessel (e.g., a Parr shaker), dissolve the crude 4-[2-(benzyloxy)ethyl]pyridine intermediate in methanol.
- **Acidification & Catalyst:** Add concentrated hydrochloric acid (1.1 equivalents). This is crucial as the hydrogenation of the pyridine ring is more efficient on the pyridinium salt.^[1] Subsequently, add Adam's catalyst (Platinum(IV) oxide, PtO₂, ~1-2 mol%).

- Trustworthiness Principle: The use of a well-defined catalyst like PtO₂ ensures reproducibility. The catalyst amount can be optimized for scale.
- Reaction Execution: Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi). Shake the reaction mixture at room temperature.
- Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete within 12-24 hours.
- Work-up: Once complete, carefully vent the hydrogen and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst.
- Isolation: Concentrate the filtrate under reduced pressure to obtain the crude **4-[2-(benzyloxy)ethyl]piperidine** hydrochloride as a solid.

Step 3: Purification

- The crude product can be purified by recrystallization. A common solvent system is isopropanol/diethyl ether. Dissolve the crude solid in a minimal amount of hot isopropanol and then slowly add diethyl ether until turbidity is observed.
- Allow the solution to cool slowly to room temperature and then place it in a freezer to maximize crystal formation.
- Collect the white crystalline solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product with high purity.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized compound is paramount. The following spectroscopic data are expected for **4-[2-(benzyloxy)ethyl]piperidine** hydrochloride.

- ¹H NMR (DMSO-d₆, 400 MHz):
 - δ 9.1-8.8 (br s, 2H, -NH₂⁺): Broad signal for the ammonium protons.

- δ 7.4-7.2 (m, 5H, Ar-H): Multiplet corresponding to the five protons of the benzyl group.
- δ 4.5 (s, 2H, -O-CH₂-Ar): Sharp singlet for the benzylic protons.
- δ 3.6 (t, 2H, -CH₂-O-): Triplet for the methylene group adjacent to the ether oxygen.
- δ 3.3 (m, 2H, piperidine H-2e, H-6e): Broad multiplet for the equatorial protons adjacent to the nitrogen.
- δ 2.8 (m, 2H, piperidine H-2a, H-6a): Broad multiplet for the axial protons adjacent to the nitrogen.
- δ 1.8-1.2 (m, 7H, piperidine and ethyl chain protons): Complex multiplet region for the remaining piperidine and ethyl protons.
- ¹³C NMR (DMSO-d₆, 100 MHz):
 - δ 138.5 (Ar C-q): Quaternary carbon of the benzyl group.
 - δ 128.4, 127.7, 127.5 (Ar CH): Aromatic carbons.
 - δ 72.0 (-O-CH₂-Ar): Benzylic carbon.
 - δ 68.5 (-CH₂-O-): Methylene carbon of the ethyl group.
 - δ 43.0 (Piperidine C-2, C-6): Carbons adjacent to the nitrogen.
 - δ 35.0, 31.5, 30.0 (Remaining piperidine and ethyl carbons).
- FT-IR (ATR, cm⁻¹):
 - 3000-2800 (C-H stretch): Aliphatic C-H stretching.
 - 2700-2400 (N-H stretch): Broad absorption characteristic of an ammonium salt.
 - 1600, 1495, 1450 (C=C stretch): Aromatic ring vibrations.
 - 1100 (C-O stretch): Strong C-O ether stretch.

- Mass Spectrometry (ESI+):
 - $m/z = 234.18$ $[M+H]^+$ (Calculated for $C_{14}H_{22}NO^+$: 234.17). This corresponds to the mass of the free base.

Applications in Research and Drug Discovery

The true value of **4-[2-(benzyloxy)ethyl]piperidine** hydrochloride lies in its potential as a versatile intermediate for synthesizing compounds targeting a range of therapeutic areas.

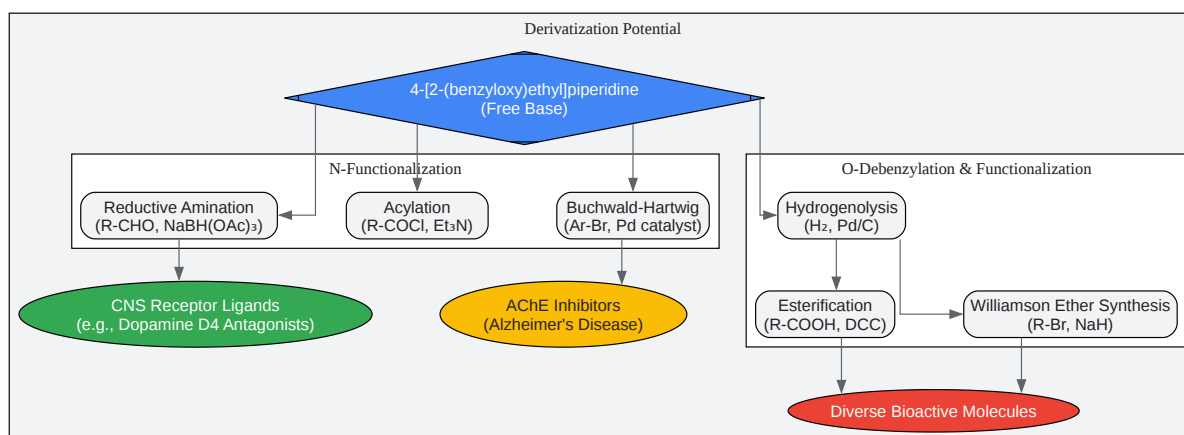
Gateway to CNS-Active Agents

The piperidine scaffold is a key feature in many CNS drugs.[4][8] This intermediate is an excellent precursor for ligands targeting dopamine and serotonin receptors. For instance, related benzyloxypiperidine structures have been explored as potent and selective dopamine D4 receptor antagonists, which have potential applications in treating disorders like Parkinson's disease.[9]

Scaffold for Acetylcholinesterase (AChE) Inhibitors

The development of novel AChE inhibitors is a primary strategy for treating Alzheimer's disease. The 1-benzyl-4-substituted piperidine motif is a well-established pharmacophore in potent AChE inhibitors.[10] The secondary amine of the title compound can be readily N-alkylated or N-arylated to introduce functionalities that interact with the active site of the acetylcholinesterase enzyme.

Illustrative Derivatization Pathways



[Click to download full resolution via product page](#)

Caption: Strategic derivatization pathways for generating diverse compound libraries.

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed.

- Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

- **Toxicity:** While specific toxicity data for this compound is not readily available, it should be handled as a potentially hazardous substance. The toxicity profiles of new chemical entities are a critical part of the drug design process.^[11]
- **Storage:** Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-[2-(Benzyloxy)ethyl]piperidine hydrochloride is more than a simple chemical; it is a strategically designed intermediate for advanced medicinal chemistry programs. Its synthesis from common starting materials is straightforward, and its dual functionality allows for a multitude of synthetic elaborations. By leveraging this scaffold, researchers and drug development professionals can efficiently access novel chemical space in the pursuit of next-generation therapeutics for CNS disorders, neurodegenerative diseases, and beyond. The principles and protocols outlined in this guide provide a solid foundation for the effective utilization of this valuable molecular building block.

References

- Mishchenko, D. V., & Zesirov, V. V. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
- ResearchGate. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [\[Link\]](#)
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023).
- DTIC. (n.d.). Piperidine Synthesis. [\[Link\]](#)
- Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [\[Link\]](#)
- PubMed. (n.d.). Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives. [\[Link\]](#)
- Vice, S., et al. (2001). Concise Formation of 4-Benzyl Piperidines and Related Derivatives Using a Suzuki Protocol. *Journal of Organic Chemistry*, 66, 2487-2492.

- PrepChem.com. (n.d.). Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride. [[Link](#)]
- PrepChem.com. (n.d.). Synthesis of 1-Benzoyloxycarbonyl-4-(2-hydroxyethyl)piperidine. [[Link](#)]
- National Center for Biotechnology Information. (n.d.). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. [[Link](#)]
- MDPI. (2024). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [[Link](#)]
- ResearchGate. (n.d.). Piperidine nucleus in the field of drug discovery. [[Link](#)]
- American Association for Cancer Research. (n.d.). First-in-class Antibody-drug Conjugate Approved for Lung Cancer. [[Link](#)]
- National Center for Biotechnology Information. (n.d.). Chemical Genomics-Based Antifungal Drug Discovery: Targeting Glycosylphosphatidylinositol (GPI) Precursor Biosynthesis. [[Link](#)]
- PubChem. (n.d.). Benzyl 4-(2-ethoxy-2-oxoethyl)piperidine-1-carboxylate. [[Link](#)]
- Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines.... [[Link](#)]
- ScienceDirect. (n.d.). X-ray diffraction and VT-NMR studies of (E)-3-(piperidiny).... [[Link](#)]
- National Center for Biotechnology Information. (n.d.). Isolation, characterization and pharmacological investigations of secondary metabolites from *Aspergillus ficuum* via experimental and computational techniques. [[Link](#)]
- MDPI. (2023). Analogs of 6-Bromohypaphorine with Increased Agonist Potency for $\alpha 7$ Nicotinic Receptor as Anti-Inflammatory Analgesic Agents. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Isolation, characterization and pharmacological investigations of secondary metabolites from *Aspergillus ficuum* via experimental and computational techniques - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [Introduction: The Privileged Piperidine Nucleus and the Role of a Key Intermediate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3144550/docs#introduction-the-privileged-piperidine-nucleus-and-the-role-of-a-key-intermediate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)